(1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid
Beschreibung
This compound is a heterocyclic derivative featuring a fused thiazolo[2,3-f]purine core modified with a 1-methyl group and an acetic acid side chain at the 3-position. Its structure combines a purine scaffold with a thiazole ring, a design motif often explored in medicinal chemistry for modulating adenosine receptor activity or enzyme inhibition.
Eigenschaften
IUPAC Name |
2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c1-12-7-6(13-2-3-19-9(13)11-7)8(17)14(10(12)18)4-5(15)16/h2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSUQPYIHDBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetic acid (CAS No. 178452-80-7) is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C10H10N4O4S , and it features a thiazolo-purine framework. The structure includes a 1-methyl group and two keto groups contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of purine and thiazole have shown to inhibit key enzymes involved in cancer progression:
- Thioredoxin Reductase Inhibition : Compounds targeting thioredoxin reductase (TrxR) are being investigated for their selective antitumor effects. The structural similarity of our compound suggests potential activity against TrxR, which is crucial in cancer cell survival and proliferation .
Antimicrobial Activity
Research has demonstrated that certain thiazole derivatives possess antimicrobial properties. The compound's structural features may confer similar activities:
- Antibacterial and Antifungal Effects : Studies on related compounds have shown effectiveness against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). The mechanism often involves disruption of microbial cell walls or inhibition of vital metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It could modulate oxidative stress pathways that are often dysregulated in cancer and microbial infections.
Study 1: Antitumor Activity
A study investigating the effects of similar thiazole compounds on cancer cell lines demonstrated that modifications in the structure led to varying degrees of cytotoxicity. Compounds with electron-withdrawing groups exhibited enhanced activity against Mia PaCa-2 and PANC-1 cell lines .
Study 2: Antimicrobial Efficacy
In a comparative analysis of thiazole derivatives against Candida albicans, several compounds were tested for Minimum Inhibitory Concentration (MIC). The results indicated that modifications to the thiazole ring significantly affected antimicrobial potency .
Data Tables
| Activity Type | Compound Structure | Target | Observed Effect |
|---|---|---|---|
| Anticancer | Thiazole derivative | TrxR | Inhibition of cell proliferation |
| Antimicrobial | Similar thiazole compounds | Bacterial cell walls | Disruption leading to cell death |
| Cytotoxicity | Purine analogs | Cancer cell lines | Dose-dependent cytotoxic effects |
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: 2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic Acid
- Structure : Substituted with two benzyl groups at positions 3 and 7 of the purine ring and an acetic acid side chain at position 1 .
- Key Differences: Substituents: Benzyl groups (vs. Core Heterocycle: Lacks the fused thiazole ring, which in the target compound may influence electronic properties and binding interactions.
- Applications : Used in kinase inhibition studies; benzyl groups are hypothesized to improve selectivity for hydrophobic binding pockets .
Structural Analog 2: 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic Acid
- Structure : Features methyl groups at positions 1 and 3 and an acetic acid moiety at position 7 .
- Key Differences :
- Substitution Pattern : Methyl groups at positions 1 and 3 (vs. single methyl at position 1 in the target compound) may alter steric hindrance and metabolic stability.
- Hazard Profile : Classified with warnings (H302, H315) for acute toxicity and skin irritation, suggesting higher reactivity compared to the target compound .
Structural Analog 3: Methyl [(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate
- Structure : Contains a thioacetate ester group at position 8 and ethyl substituents at positions 1 and 3 .
- Key Differences: Functional Groups: Thioester linkage (vs. acetic acid in the target compound) may confer different hydrolysis kinetics and bioavailability.
Comparative Data Table
Research Findings and Implications
- Thiazolo-Purine Core : The fused thiazole ring in the target compound may enhance binding to sulfur-interacting enzyme active sites, a hypothesis supported by studies on thiazolo[3,2-f]purine derivatives .
- Substituent Effects : Methyl groups (as in the target compound) generally improve metabolic stability compared to benzyl or ethyl groups, which are prone to oxidative metabolism .
- Synthetic Challenges : The acetic acid side chain in the target compound may require protection during synthesis, akin to methods used for methyl thioesters .
Vorbereitungsmethoden
Alkylation of 8-Thioadenine Precursors
6-Amino-1-methyl-8-thiopurine-2,4-dione is alkylated with chloroacetic acid derivatives to introduce the acetic acid moiety. For example, reaction with ethyl chloroacetate forms the thioether intermediate 8-(ethoxycarbonylmethylthio)-1-methylpurine-2,4-dione .
Reaction Conditions:
Cyclization with Polyphosphoric Acid (PPA)
The thioether intermediate undergoes cyclodehydration in PPA to form the thiazolo ring. This step is critical for annulation, with the sulfur and adjacent nitrogen forming the five-membered thiazole ring.
Conditions:
Hydrolysis of Ethyl Ester Intermediate
The ethyl ester derivative (ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydrothiazolo[2,3-f]purin-3(2H)-yl)acetate , CAS 313262-58-7) is hydrolyzed to the carboxylic acid under basic conditions.
Saponification Procedure
-
Reagents: NaOH (2 eq) in ethanol/water (1:1)
-
Temperature: Reflux (80°C), 4–6 hours
-
Workup: Acidification with HCl to pH 2–3
Direct Synthesis via Chloroacetic Acid Alkylation
An alternative one-pot approach avoids the ester intermediate by using chloroacetic acid directly:
Reaction Scheme
-
Alkylation: 6-Amino-1-methyl-8-thiopurine-2,4-dione + chloroacetic acid → 8-(carboxymethylthio)purine
-
Cyclization: PPA-mediated ring closure
Conditions:
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Ethyl Ester Hydrolysis | Alkylation → Cyclization → Hydrolysis | High-purity product; scalable | Requires two additional steps |
| Direct PPA Cyclization | One-pot alkylation/cyclization | Fewer steps; shorter reaction time | Lower yield due to side reactions |
Structural Characterization
The final product is confirmed via:
Industrial-Scale Considerations
-
Cost Efficiency: Ethyl ester hydrolysis is preferred for large-scale production due to reagent availability.
-
Purification: Recrystallization from ethanol/water (1:3) achieves >99% purity.
Challenges and Optimizations
Q & A
Basic: How can I optimize the synthesis of the thiazolo-purine core for this compound?
Methodological Answer:
The thiazolo[2,3-f]purine scaffold is synthesized via cyclocondensation reactions. Key steps include:
- Heterocycle Formation: Use a fused sodium acetate and glacial acetic acid system to facilitate cyclization. For example, refluxing intermediates (e.g., substituted thiazoles) with chloroacetic acid under acidic conditions (12 min, followed by aldehyde addition) generates the core structure .
- Solvent Selection: Glacial acetic acid with acetic anhydride improves reaction efficiency by acting as both solvent and dehydrating agent .
- Purification: Crystallize the product from ethanol/water (1:2) for optimal purity (66–81% yield) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm substitution patterns. For example, carbonyl groups (C=O) resonate at 170–190 ppm, while aromatic protons in the purine ring appear as unresolved signals between 140–175 ppm .
- IR Spectroscopy: Identify key functional groups:
- Thiazole C-S stretches at 600–700 cm.
- Purine C=O vibrations at 1650–1750 cm .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated 238.20 g/mol for derivatives) .
Advanced: How do structural modifications (e.g., methyl or acetic acid substituents) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Methyl Groups: Introduce at the purine N1/N3 positions to enhance metabolic stability. Derivatives with 1,3-dimethyl substituents show improved pharmacokinetic profiles .
- Acetic Acid Side Chain: Modulate solubility and target binding. Esterification (e.g., ethyl esters) increases membrane permeability but reduces in vivo hydrolysis rates .
- Testing Protocol:
- Antimicrobial Assays: Use broth microdilution (MIC values against S. aureus and C. albicans) .
- Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., HepG2) at 10–100 µM concentrations .
Advanced: How can I resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions:
- Cell Line Variability: Use authenticated cell lines (e.g., ATCC) and control for passage number .
- Solvent Effects: DMSO concentrations >0.1% may inhibit activity; validate vehicle controls .
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., antimicrobial activity in triazole-thioacetic acids vs. thiazolo-purines) to identify structural determinants of activity .
Advanced: What computational methods predict this compound’s environmental fate?
Methodological Answer:
- Physicochemical Modeling: Use EPI Suite to estimate logP (hydrophobicity) and biodegradation half-life. Derivatives with logP >3.5 may bioaccumulate .
- Environmental Stability: Assess hydrolysis rates at pH 7.4 (37°C, 24h) to model aquatic persistence. Acetic acid derivatives typically hydrolyze faster than esters .
Basic: How should I handle solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Systems:
- Aqueous buffers: Use 5% DMSO in PBS for concentrations ≤10 mM.
- Co-solvents: Ethanol (10% v/v) improves solubility without cytotoxicity .
- Sonication: Sonicate suspensions (30 min, 40 kHz) to disperse aggregates .
Advanced: What strategies improve selectivity for target enzymes (e.g., kinases or purinergic receptors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize derivatives with hydrogen bonds to kinase hinge regions (e.g., Glu91 in CDK2) .
- Functional Group Screening: Replace the acetic acid moiety with sulfonamides or amides to alter charge distribution and enhance selectivity .
Basic: How do I validate the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8h post-dose.
Advanced: How can I design derivatives to mitigate off-target effects (e.g., cytotoxicity)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
